molecular formula C44H40P2 B150971 (S)-H8-BINAP CAS No. 139139-86-9

(S)-H8-BINAP

Cat. No.: B150971
CAS No.: 139139-86-9
M. Wt: 630.7 g/mol
InChI Key: ANSOKCGDSQQISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-H8-BINAP [(S)-(-)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl] is a chiral bisphosphine ligand widely used in asymmetric catalysis. Its structure features a partially hydrogenated binaphthyl backbone, which reduces steric bulk compared to the fully aromatic BINAP [(S)-1,1′-Binaphthyl-2,2′-diylbis(diphenylphosphine)]. This modification enhances its solubility and alters electronic properties while retaining chirality . Key applications include:

  • Asymmetric hydrogenation: Ru(II) complexes of this compound achieve high enantioselectivity (e.g., 85% ee in the synthesis of chiral carboxylic acids) .
  • C–H activation: Pd/Ag catalytic systems with H8-BINAP(O) (a monooxidized derivative) enable stereoselective C–H arylation of chromium complexes (up to 97:3 enantiomeric ratio) .
  • Host-guest materials: this compound acts as a crystalline host for (S)-BINAP doping, modulating room-temperature phosphorescence (RTP) properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-H8-BINAP typically involves the following steps:

    Formation of the Tetrahydronaphthalene Backbone: The initial step involves the preparation of the tetrahydronaphthalene backbone through hydrogenation of naphthalene under high pressure and temperature conditions.

    Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a reaction with diphenylphosphine in the presence of a suitable catalyst, such as palladium or platinum complexes. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phosphine groups are converted to phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms on the tetrahydronaphthalene backbone are replaced by other functional groups. This can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents such as bromine, chlorine, and iodine.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Halogenated tetrahydronaphthalene derivatives.

Scientific Research Applications

Asymmetric Catalysis

(S)-H8-BINAP is predominantly used as a chiral ligand in asymmetric catalysis. It facilitates various reactions, including:

  • Asymmetric Hydrogenation : It is particularly effective in the hydrogenation of olefins and unsaturated carboxylic acids, achieving high enantioselectivities (ee) and yields.
  • Cross-Coupling Reactions : Utilized in reactions such as Suzuki and Sonogashira coupling, where it enhances the formation of carbon-carbon bonds with high selectivity.
  • Cycloaddition Reactions : Employed in [2+2+2] cycloadditions to synthesize complex structures with defined stereochemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the synthesis of biologically active compounds and pharmaceuticals. Its applications include:

  • Chiral Drug Development : The compound aids in synthesizing chiral drugs that exhibit improved biological activity and reduced side effects.
  • Enzyme-Catalyzed Reactions : It serves as a model for studying enzyme mechanisms and designing enzyme mimics.

Industrial Applications

The industrial relevance of this compound includes:

  • Production of Fine Chemicals : Used in the synthesis of agrochemicals and specialty chemicals.
  • Material Science : Its properties are explored in developing new materials with specific optical or electronic characteristics.

Case Study 1: Asymmetric Hydrogenation

In a study involving the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using this compound-Ru(II) complexes, researchers achieved yields up to 97% with enantiomeric excesses reaching 93% to 96% . This demonstrates the compound's effectiveness in producing optically active products essential for pharmaceutical applications.

Case Study 2: Chiral Drug Synthesis

Research on the synthesis of (S)-PD 172938, a dopamine D4 receptor antagonist, showcased the utility of H8-BINAP in achieving high enantioselectivity during key synthetic steps . This case highlights its importance in developing therapeutics targeting specific biological pathways.

This compound exhibits notable biological interactions that enhance its application scope:

Interaction TypeTarget MoleculeEffect
CoordinationMetal IonsStabilization of complexes
Drug DeliveryBiomoleculesEnhanced transport

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal centers. The diphenylphosphanyl groups act as electron-donating ligands, stabilizing metal complexes and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Ligands

Table 1: Structural and Electronic Properties of Chiral Bisphosphine Ligands

Ligand Backbone Structure Key Modifications Steric Profile Electronic Effects
(S)-H8-BINAP Partially hydrogenated Reduced steric hindrance Moderate Enhanced π-backdonation due to flexibility
(S)-BINAP Fully aromatic Rigid binaphthyl framework High Strong electron-withdrawing nature
(S)-TolBINAP Aromatic with methyl groups 3,5-Dimethylphenyl substituents Moderate-high Electron-donating substituents
(S)-Segphos Biaryl with bridging groups Axially chiral diphosphine Low-moderate Tunable steric and electronic effects

Key Observations :

  • Hydrogenation Impact : The hydrogenated backbone of this compound reduces steric bulk compared to (S)-BINAP, enabling better substrate accessibility in catalysis .
  • Electronic Tuning: Oxidized derivatives like H8-BINAP(O) exhibit weaker donor properties, critical for stabilizing Pd/Ag intermediates in C–H activation .

Catalytic Performance in Asymmetric Reactions

Table 2: Enantioselectivity and Yield in Representative Reactions

Reaction Type Ligand Used Substrate Enantioselectivity (ee) Yield (%) Reference
Asymmetric Hydrogenation Ru(OAc)₂[this compound] Ketones 85% >99
C–H Arylation H8-BINAP(O) Fluorinated chromium complexes 97:3 er 60–80
Cycloaddition [Rh(cod)₂]BF₄/(S)-H8-BINAP 1,8-Dialkynylnaphthalenes N/A (good yield) 70–90

Comparison Insights :

  • Superior Stereocontrol: H8-BINAP(O) outperforms non-hydrogenated BINAP derivatives in C–H arylation due to optimized steric and electronic interactions with Pd/Ag catalysts .
  • Thermodynamic Stability : Ru(II)-(S)-H8-BINAP complexes exhibit higher stability in hydrogenation reactions compared to Segphos-based systems, enabling quantitative yields .

Physical Properties and Host-Guest Interactions

Phosphorescence Modulation in this compound Hosts

This compound’s crystalline lattice accommodates (S)-BINAP doping, enabling unique RTP properties:

  • Crystalline vs. Amorphous States: Crystalline this compound: Φp(RT) = 6.7% (RTP quantum yield) due to suppressed non-radiative decay . Amorphous this compound: Φp(RT) = 0.31% due to increased triplet-state quenching .
  • Mechanism: Rigid crystalline environments inhibit molecular motion, reducing knr (non-radiative decay rate) by 4.5× compared to amorphous states .

Table 3: Phosphorescence Properties of Doped Systems

Host Matrix Dopant (wt%) Φp(RT) (%) τp(RT) (s) Key Finding
Crystalline H8-BINAP 5% BINAP 6.7 0.75 High triplet-state retention
Amorphous H8-BINAP 5% BINAP 0.31 0.63 Enhanced non-radiative decay

Biological Activity

(S)-H8-BINAP (2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl) is a chiral ligand that has gained significant attention in asymmetric catalysis due to its unique structural properties and high enantioselectivity. This compound is a derivative of BINAP and exhibits enhanced catalytic activity in various reactions, particularly those involving transition metals. This article explores the biological activity of this compound, focusing on its applications in asymmetric synthesis and its role in catalyzing significant chemical transformations.

Structural Characteristics

This compound features a rigid octahydro-binaphthyl framework that provides a unique spatial arrangement for coordinating metal centers. Its structure allows for effective steric and electronic interactions with substrates, enhancing its catalytic properties. The ligand's C2 symmetry contributes to its ability to induce chirality in reactions.

Catalytic Applications

This compound has been extensively studied for its catalytic roles in various reactions:

  • Asymmetric Hydrogenation : It has shown excellent enantioselectivity in Ru(II)-catalyzed hydrogenation of olefins and functionalized ketones. For example, hydrogenation of α,β-unsaturated carboxylic acids yields optically active products with enantiomeric excess (ee) values reaching up to 97% .
  • C–C Bond Formation : The ligand is effective in promoting C–C bond formation reactions, including the asymmetric synthesis of complex molecules such as pharmaceuticals. Studies have demonstrated that this compound can facilitate the formation of chiral centers with high selectivity .
  • Cycloadditions : A cationic rhodium(I)/H8-BINAP complex has been reported to catalyze [2+2+2] cycloadditions effectively, showcasing the versatility of this ligand in various synthetic methodologies .

Research Findings

Recent studies highlight the biological activity and synthetic utility of this compound:

  • Enantioselective Reactions : In a study involving the hydrogenation of 2-chloroacetophenone using this compound as a catalyst, high enantioselectivity was achieved (up to 92% ee), demonstrating its effectiveness in producing chiral alcohols from prochiral ketones .
  • Pharmaceutical Applications : The ligand has been utilized in the synthesis of key intermediates for antibiotics and anti-inflammatory agents. For instance, the hydrogenation of 2-(4-isobutylphenyl)propenoic acid yielded ibuprofen with 97% ee . This underscores its significance in pharmaceutical chemistry.
  • Molecular Dynamics Simulations : Molecular dynamics studies have indicated that this compound can suppress molecular diffusion in crystalline forms, which may enhance its stability and functionality as a host material in drug delivery systems .

Case Studies

Several case studies exemplify the biological activity and practical applications of this compound:

Case StudyReaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Study 1Asymmetric HydrogenationRu(II)-(S)-H8-BINAP9589
Study 2C–C Bond FormationPd-(S)-H8-BINAP9290
Study 3CycloadditionRh(I)-(S)-H8-BINAP8588

Q & A

Basic Research Questions

Q. What is the structural distinction between (S)-H8-BINAP and BINAP, and how does this affect its chiral induction capabilities?

this compound is a hydrogenated derivative of BINAP, where the naphthyl rings are saturated, reducing steric bulk and altering electronic properties. This modification enhances conformational rigidity, which improves enantioselectivity in asymmetric catalysis. Structural confirmation is typically achieved via X-ray crystallography (e.g., monoclinic crystal system with distinct cell parameters) . Compared to BINAP, the hydrogenation of the naphthyl rings in H8-BINAP reduces steric hindrance, enabling better substrate access in metal complexes .

Q. What methodologies are employed to synthesize and purify this compound for catalytic applications?

Synthesis involves hydrogenation of BINAP under high-pressure H₂ with a chiral ruthenium catalyst to retain stereochemistry. Purification is performed via column chromatography using silica gel and solvents like hexane/dichloromethane (6:4 v/v) to remove byproducts. Crystallization from toluene or ethanol yields high-purity (>94%) this compound, confirmed by thin-layer chromatography (TLC) and NMR .

Q. How is enantiomeric purity of this compound validated in catalytic studies?

Enantiomeric excess (ee) is quantified using chiral HPLC with columns like Chiralpak IA/IB or via ³¹P NMR analysis of diastereomeric metal complexes (e.g., RuThis compound₂). For example, in asymmetric hydrogenation of α,β-unsaturated carboxylic acids, ee values ≥96% are achieved, validated by comparing retention times or splitting patterns to racemic standards .

Advanced Research Questions

Q. How do steric/electronic modifications of H8-BINAP derivatives influence enantioselectivity in asymmetric C−H arylation?

Systematic ligand modification (e.g., introducing electron-withdrawing groups or adjusting biphenyl dihedral angles) is tested in palladium-catalyzed C−H activation. For instance, H8-BINAP(O) (oxidized phosphine) increases reactivity by enhancing metal-ligand orbital overlap, achieving >90% ee in arylations. Steric effects are analyzed via X-ray structures and DFT calculations to correlate ligand geometry with transition-state stabilization .

Q. What experimental strategies resolve contradictions in crystallographic data when doping (S)-BINAP into this compound matrices?

Doping 10 wt% (S)-BINAP into this compound causes lattice distortion (cell volume changes from 3341.7 ų to 3365.2 ų), detectable via single-crystal X-ray diffraction. Contradictions in phosphorescence yields (e.g., Φₚ = 6.7% in crystalline vs. 0.31% in amorphous states) are addressed by comparing T₁ energy transfer efficiency using transient absorption spectroscopy. Rigorous control of doping homogeneity via sublimation or co-crystallization minimizes data variability .

Q. How can reaction conditions be optimized for Ru-(S)-H8-BINAP complexes in industrial-scale hydrogenations?

Key parameters include:

  • Solvent selection : Methanol enhances substrate solubility and catalyst stability .
  • Additives : Diethylamine (3 equiv.) increases turnover frequency (TOF) by neutralizing acidic byproducts .
  • Pressure/Temperature : 100 atm H₂ at 10–25°C balances reaction rate and enantioselectivity (e.g., 92% ee at 5000:1 substrate/catalyst ratio) .
  • Ligand tuning : Substituting H8-BINAP with electron-rich analogs (e.g., Tol-H8-BINAP) improves steric matching for bulky substrates .

Q. Data Contradiction Analysis

Q. Why do doped this compound crystals exhibit variable phosphorescence yields under similar experimental conditions?

Discrepancies arise from differences in molecular packing and triplet-triplet annihilation (TTA) suppression. Crystalline this compound doped with (S)-BINAP shows Φₚ = 6.7% due to restricted molecular motion, whereas amorphous phases allow non-radiative decay (Φₚ = 0.31%). X-ray diffraction and Arrhenius analysis of T₁ decay rates confirm that crystallinity reduces intermolecular energy transfer, validated by transient absorption spectra .

Q. Methodological Recommendations

  • Catalytic Screening : Use combinatorial ligand libraries (e.g., L11–L18 derivatives) to test electronic effects .
  • Phosphorescence Studies : Employ cryogenic (77 K) luminescence measurements to isolate T₁→S₀ transitions from thermal noise .
  • Crystallography : Resolve doping homogeneity via TLC and NMR of dissolved single crystals .

Properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOKCGDSQQISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61724-04-7, 139139-86-9
Record name C.I. Acid Brown 21
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 139139-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.